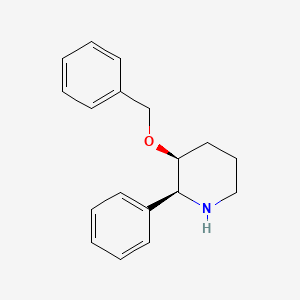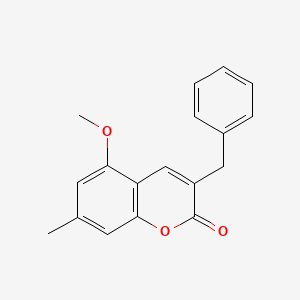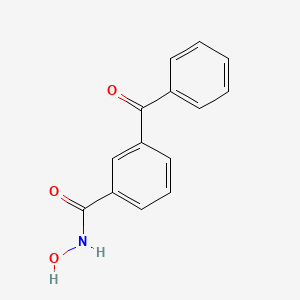
3-Benzoyl-N-hydroxy-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzoyl-N-hydroxy-benzamide is an organic compound with the molecular formula C14H11NO3 It is a derivative of benzamide, characterized by the presence of a benzoyl group and a hydroxyl group attached to the nitrogen atom of the benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoyl-N-hydroxy-benzamide typically involves the condensation of benzoic acid derivatives with hydroxylamine. One common method includes the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and mild reaction conditions.
Industrial Production Methods: In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. for this compound, the use of ultrasonic irradiation and green catalysts is preferred to ensure a more sustainable and efficient process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Benzoyl-N-hydroxy-benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like zinc in methanesulfonic acid (MsOH).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic conditions.
Reduction: Zinc in MsOH.
Substitution: NBS in tetrachloride (CCl4) with trace HBr.
Major Products:
Oxidation: Benzoic acids.
Reduction: Reduced benzamide derivatives.
Substitution: Benzylic halides.
Aplicaciones Científicas De Investigación
3-Benzoyl-N-hydroxy-benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antioxidant and antibacterial activities.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and hypercholesterolemia.
Industry: Utilized in the production of pharmaceuticals, paper, and plastic products.
Mecanismo De Acción
The mechanism of action of 3-Benzoyl-N-hydroxy-benzamide involves its interaction with specific molecular targets and pathways. The compound can undergo benzylic oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including antioxidant and antibacterial activities .
Similar Compounds:
Benzamide: The simplest amide derivative of benzoic acid.
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial properties.
3-Acetoxy-2-methylbenzamide: Exhibits significant metal chelating activity.
Uniqueness: this compound stands out due to its unique combination of a benzoyl group and a hydroxyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H11NO3 |
|---|---|
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
3-benzoyl-N-hydroxybenzamide |
InChI |
InChI=1S/C14H11NO3/c16-13(10-5-2-1-3-6-10)11-7-4-8-12(9-11)14(17)15-18/h1-9,18H,(H,15,17) |
Clave InChI |
LAZDNRBVPKMJSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



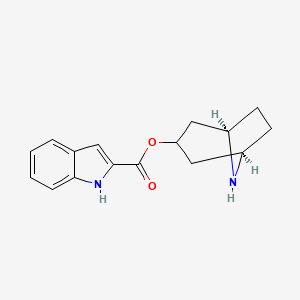
![3-[5-(4-Fluorophenyl)-2-thienyl]phenol](/img/structure/B10842803.png)
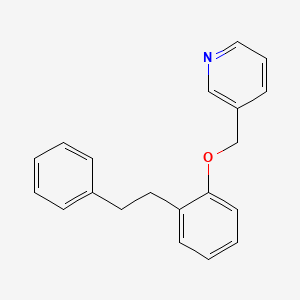
![3-[6-(5-Chloro-2-thienyl)pyridin-2-yl]phenol](/img/structure/B10842813.png)
![3-[5-(Benzylmethylamino)pentyloxy]xanthen-9-one](/img/structure/B10842819.png)
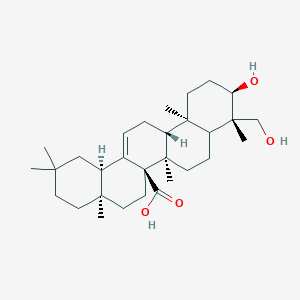
![3-[8-(Benzylmethylamino)octyloxy]xanthen-9-one](/img/structure/B10842840.png)
![3-[6-(Benzylmethylamino)hexyloxy]xanthen-9-one](/img/structure/B10842841.png)

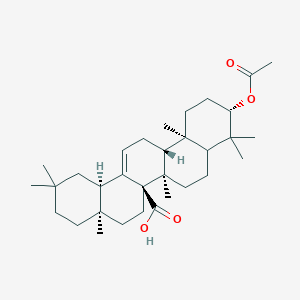
![3-benzyl-5-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B10842878.png)
